molecular formula C13H14N4 B013696 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline CAS No. 102408-29-7

1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline

Cat. No.: B013696
CAS No.: 102408-29-7
M. Wt: 226.28 g/mol
InChI Key: YGOGSJACFXSIAO-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is a chemical compound known for its unique structure and properties. It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing both imidazole and quinoline rings.

Preparation Methods

The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazoquinoline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.

Chemical Reactions Analysis

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the imidazoquinoline core .

Scientific Research Applications

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and triggering specific biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function .

Comparison with Similar Compounds

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- can be compared with other imidazoquinoline derivatives, such as:

  • 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
  • 1H-Imidazo(4,5-c)quinolin-4-amine
  • 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-16(2)13-15-11-7-6-10-9(5-4-8-14-10)12(11)17(13)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGSJACFXSIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145048
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-29-7
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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